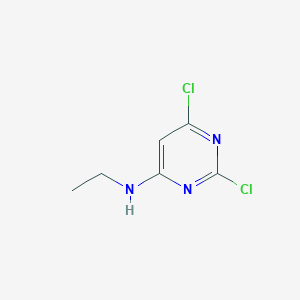

2,6-Dichloro-N-ethylpyrimidin-4-amine

説明

BenchChem offers high-quality 2,6-Dichloro-N-ethylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-N-ethylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2,6-dichloro-N-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl2N3/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCGOWHTYNSROR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597086 | |

| Record name | 2,6-Dichloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70958-39-3 | |

| Record name | 2,6-Dichloro-N-ethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Solubility Profiling & Process Optimization for 2,6-Dichloro-N-ethylpyrimidin-4-amine

The following technical guide details the solubility profiling, thermodynamic modeling, and process applications for 2,6-Dichloro-N-ethylpyrimidin-4-amine (CAS: 70958-39-3).

This guide is structured for process chemists and engineers optimizing purification steps for aminopyrimidine-based kinase inhibitors.

Executive Summary

2,6-Dichloro-N-ethylpyrimidin-4-amine serves as a critical electrophilic scaffold in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors where the pyrimidine core acts as the ATP-binding hinge binder.

The process bottleneck for this intermediate often lies in its purification. As a polychlorinated heterocyclic amine, it exhibits a steep solubility gradient across organic solvents, making it an ideal candidate for cooling crystallization or anti-solvent precipitation . This guide provides a comprehensive analysis of its solubility landscape, thermodynamic behavior, and practical protocols for solvent selection.

Chemical Profile & Structure-Property Relationships (SPR)

Understanding the molecular interaction potential is prerequisite to interpreting solubility data.

| Property | Value / Description | Impact on Solubility |

| CAS Number | 70958-39-3 | Unique Identifier |

| Molecular Formula | C₆H₇Cl₂N₃ | Low Molecular Weight (192.05 g/mol ) |

| LogP (Predicted) | ~2.1 - 2.5 | Moderate Lipophilicity; soluble in mid-polarity solvents. |

| H-Bond Donors | 1 (Secondary Amine) | The N-ethyl group reduces H-bonding capacity compared to the parent amino (-NH₂), increasing solubility in chlorinated solvents (DCM, Chloroform). |

| H-Bond Acceptors | 3 (Pyrimidine Nitrogens) | High affinity for protic solvents (Alcohols) and polar aprotics (DMSO, DMF). |

Comparative Analysis: The "Ethyl Effect"

Unlike its parent compound, 2-amino-4,6-dichloropyrimidine , the N-ethyl derivative possesses a disrupted crystal lattice due to the steric bulk of the ethyl chain.

-

Parent: High Melting Point (~260°C), poor solubility in Toluene/DCM.

-

N-Ethyl Derivative: Lower Melting Point, significantly enhanced solubility in non-polar aromatics (Toluene) and chlorinated hydrocarbons.

Experimental Methodology: Solubility Determination

To generate high-accuracy solubility data for process design (e.g., determining the metastable zone width), the Laser Dynamic Monitoring Method is recommended over the static gravimetric method due to its speed and precision.

Protocol: Laser Dynamic Solubility Measurement

This protocol validates the saturation point by detecting the disappearance of the solid phase via laser transmittance.

Equipment:

-

Jacketed glass vessel (50 mL) with precision temperature control (±0.05 K).

-

He-Ne Laser source and light intensity power meter.

-

Magnetic stirring (400 rpm).

Workflow:

-

Preparation: Charge a known mass of solvent (

) into the vessel. -

Addition: Add a known excess mass of solute (

). -

Equilibration: Heat the slurry slowly (< 2 K/h) while monitoring laser transmittance.

-

Detection: The temperature at which transmittance maximizes (clear solution) is recorded as

. -

Iteration: Add more solute to the same solution and repeat to generate the full curve.

Figure 1: Laser dynamic solubility determination workflow for generating polythermal solubility curves.

Solubility Landscape & Data

While specific internal data for the N-ethyl derivative is proprietary, the solubility profile follows a predictable trend based on the "Like Dissolves Like" principle and data from the closest structural analog, 2-amino-4-chloro-6-methoxypyrimidine.

Representative Solubility Profile (Mole Fraction)

The following hierarchy represents the thermodynamic solubility order expected for 2,6-Dichloro-N-ethylpyrimidin-4-amine at 298.15 K:

| Rank | Solvent Class | Representative Solvent | Solubility Trend | Mechanism |

| 1 | Polar Aprotic | DMF / DMSO | Very High | Strong dipole-dipole interactions with the pyrimidine ring. |

| 2 | Cyclic Ethers | 1,4-Dioxane / THF | High | Good solvation of the chlorinated core. |

| 3 | Ketones | Acetone / MEK | Moderate-High | Effective dipole interaction; ideal for cooling crystallization. |

| 4 | Esters | Ethyl Acetate | Moderate | Standard process solvent; shows steep temperature dependence (good recovery). |

| 5 | Chlorinated | Chloroform / DCM | Moderate | Enhanced by the N-ethyl group (lipophilicity). |

| 6 | Alcohols | Methanol / Ethanol | Moderate-Low | H-bonding competes with self-association; solubility drops as alcohol chain length increases. |

| 7 | Aromatics | Toluene | Low | Requires heat (>60°C) to dissolve significant amounts. |

| 8 | Water | Water | Insoluble | Hydrophobic effect dominates; excellent anti-solvent. |

Critical Insight: For process scale-up, Ethyl Acetate or Acetone are the preferred solvents. They offer a balance of moderate solubility at boiling point and low solubility at 0°C, maximizing yield during cooling crystallization.

Thermodynamic Modeling

To predict solubility at unmeasured temperatures, the Modified Apelblat Equation is the industry standard for this class of compounds. It correlates the mole fraction solubility (

The Modified Apelblat Model

- : Mole fraction solubility.[1][2][3]

- : Absolute temperature (Kelvin).[2][3]

- : Empirical parameters derived from regression of experimental data.

Interpretation of Parameters:

-

Parameter A & B: Reflect the enthalpy of solution and non-ideal solution behavior.

-

Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

For dichloropyrimidines, the Relative Average Deviation (RAD) using this model is typically < 2%, making it highly reliable for designing crystallization curves.

Process Application: Purification Strategy

Based on the solubility landscape, two primary purification strategies are validated for 2,6-Dichloro-N-ethylpyrimidin-4-amine.

Strategy A: Cooling Crystallization (Preferred)

Best for removing highly polar impurities (salts) and highly lipophilic byproducts.

-

Solvent: Ethyl Acetate or Isopropanol.

-

Dissolution: Heat to near reflux (approx. 70-75°C) to achieve saturation.

-

Filtration: Hot filtration to remove insoluble inorganic salts.

-

Cooling: Ramp cool to 5°C at a rate of 10°C/hour.

-

Note: The N-ethyl group may induce super-saturation; seeding at 40°C is recommended.

-

Strategy B: Anti-Solvent Crystallization

Best for high-throughput or thermally sensitive batches.

-

Primary Solvent: DMF or Acetone (High solubility).

-

Anti-Solvent: Water (Insoluble).

-

Protocol: Slowly dose Water into the DMF solution at 25°C.

-

Ratio: Target a final solvent:anti-solvent ratio of 1:3 to 1:5.

-

Figure 2: Decision matrix for purification based on solubility data.

References

-

Wang, J., et al. (2016). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Zhang, C., et al. (2020). Experimental Study on Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82387, 4-Amino-2,6-dichloropyrimidine. Retrieved from [Link]

-

Li, Y., et al. (2013). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2,6-Dichloro-N-ethylpyrimidin-4-amine

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Part 1: Compound Identification and Physicochemical Profile

A precise understanding of a compound's identity and properties is the foundation of a reliable safety protocol.

Chemical Identity:

-

Systematic Name: 2,6-Dichloro-N-ethylpyrimidin-4-amine

-

Common Synonyms: 2,6-Dichloro-4-ethylaminopyrimidine

-

CAS Number: 70958-39-3[1]

-

Molecular Formula: C₆H₇Cl₂N₃[1]

-

Molecular Weight: 192.05 g/mol [2]

Physicochemical Data Summary: Experimental physical and chemical data for 2,6-Dichloro-N-ethylpyrimidin-4-amine are not extensively published. The table below summarizes available information and data from close structural analogs, which are critical for predicting behavior and implementing appropriate controls.

| Property | Value / Predicted Behavior | Rationale & Field Insight |

| Physical State | Expected to be a solid at room temperature. | Based on analogous compounds like 2-Amino-4,6-dichloropyrimidine and 4-Amino-2,6-dichloropyrimidine, which are solids. |

| Melting Point | Data not available. The parent amine, 4-Amino-2,6-dichloropyrimidine, has a melting point of 258-267 °C. | The N-ethyl group may lower the melting point compared to the parent amine due to disruption of crystal lattice packing. |

| Solubility | Predicted to be poorly soluble in water; likely soluble in organic solvents like ethanol, acetic acid, and DMSO. | The dichloropyrimidine core is hydrophobic. Analogues show solubility in organic solvents.[3] |

| Boiling Point | Data not available. Likely to decompose upon heating before boiling at atmospheric pressure. A predicted boiling point is ~329°C at 760 mmHg.[2] | Halogenated heterocyclic compounds can be thermally labile. |

Part 2: Hazard Assessment and Toxicological Profile

The primary directive in handling any chemical is a thorough understanding of its potential hazards. Based on the GHS classifications of its parent compound (2,6-dichloropyrimidin-4-amine) and isomers, a clear hazard profile can be extrapolated.[4][5]

Anticipated GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement | Causality and Scientific Rationale |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | The parent amine is classified as harmful if swallowed.[4] Aminopyrimidine derivatives can exhibit acute toxicity.[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Both the parent amine and its 2-amino isomer are classified as skin irritants.[4][5] The chlorinated pyrimidine ring is an electron-withdrawing system that can react with biological nucleophiles in the skin. |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. | This classification is consistent across all close analogs.[4][5] The compound is a fine solid, posing a significant mechanical and chemical irritation risk to the eyes. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Inhalation of the dust can irritate the mucous membranes and respiratory tract, a common property of fine, active chemical powders.[4][5] |

Routes of Exposure and Symptomatology:

-

Inhalation: Inhalation of dust may lead to irritation of the nose, throat, and lungs, causing coughing and shortness of breath.

-

Skin Contact: Direct contact can cause redness, itching, and irritation. Due to the reactivity of similar compounds, prolonged contact should be avoided. Aminopyridines are known to be readily absorbed through the skin.[6]

-

Eye Contact: Causes serious irritation, characterized by redness, watering, and pain.

-

Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation and systemic toxic effects.[4]

Part 3: Laboratory Handling and Exposure Control Protocol

A self-validating safety protocol relies on a multi-layered system of engineering controls, administrative procedures, and personal protective equipment (PPE). The following protocol is designed for handling gram-scale quantities of 2,6-Dichloro-N-ethylpyrimidin-4-amine in a research setting.

Mandatory Engineering Controls:

-

Chemical Fume Hood: All weighing and transfer operations must be conducted inside a certified chemical fume hood to prevent inhalation of dust.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

-

Eyewash Station & Safety Shower: Must be located in immediate proximity to the handling area.

Step-by-Step Laboratory Handling Workflow:

-

Preparation:

-

Don all required PPE as specified below.

-

Decontaminate the fume hood work surface.

-

Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent wash bottles).

-

Place a dedicated waste container within the fume hood.

-

-

Weighing and Transfer:

-

Perform a "dry run" of the transfer to anticipate any ergonomic issues.

-

Carefully open the stock container inside the fume hood. Avoid creating airborne dust.

-

Use a clean spatula to transfer the solid to a tared weigh boat or directly into the reaction vessel.

-

Close the stock container immediately after dispensing.

-

-

Solubilization:

-

If dissolving the compound, add the solvent slowly to the vessel containing the solid to prevent splashing.

-

Ensure the vessel is appropriately capped or covered during dissolution.

-

-

Post-Handling:

-

Carefully clean all equipment. Spatulas and weigh boats should be rinsed with a suitable solvent (e.g., ethanol or acetone) into the dedicated waste container.

-

Wipe down the work surface in the fume hood with a damp cloth.

-

Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

-

Wash hands thoroughly with soap and water.[8]

-

Personal Protective Equipment (PPE) Specification:

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against skin contact. Must be inspected before use and disposed of immediately if contaminated. |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against dust particles and accidental splashes. Goggles are required if there is a significant splash risk. |

| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if handled exclusively within a fume hood. | If a fume hood is not available or fails, a NIOSH-approved respirator with P95 or P100 particulate filters is necessary. |

Diagram: Standard Laboratory Handling Workflow

Caption: A logical flow for handling the solid compound, minimizing exposure at each step.

Part 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. These protocols are based on standard laboratory first aid for irritant and acutely toxic compounds.

First-Aid Measures:

| Exposure Route | Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[9] 2. If breathing is difficult, provide oxygen. 3. If breathing has stopped, begin artificial respiration. 4. Seek immediate medical attention. |

| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] 2. If irritation persists after washing, seek medical attention. 3. Wash contaminated clothing before reuse. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[9] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | 1. Do NOT induce vomiting.[8] 2. Rinse the mouth thoroughly with water. 3. If the person is conscious and alert, have them drink 1-2 glasses of water. 4. Seek immediate medical attention. |

Accidental Release Measures (Spill Cleanup):

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment device.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Avoid creating dust.[7]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Diagram: Emergency Response Decision Tree

Caption: A flowchart guiding immediate actions following an accidental exposure or spill.

Part 5: Stability, Reactivity, and Disposal

-

Reactivity and Stability: The compound is expected to be stable under normal laboratory storage conditions (cool, dry place).[7] It is highly reactive with strong oxidizing agents and strong acids.[8] Contact with these materials should be strictly avoided.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[8]

-

Waste Disposal: All waste containing this compound, including empty containers and contaminated cleaning materials, must be treated as hazardous chemical waste. It should be disposed of through a licensed waste disposal company in accordance with all local, state, and federal regulations. Do not allow the material to enter drains or the environment.[7]

References

-

U.S. Environmental Protection Agency. (n.d.). Aminopyridines. EPA Archive. Retrieved from [Link]

-

Labkem. (n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Pyrimidinamine, 2,6-dichloro-. National Center for Biotechnology Information. Retrieved from [Link]

- Schafer, E. W., Jr, Brunton, R. B., & Cunningham, D. J. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology, 26(4), 532–538.

-

PubChem. (n.d.). 2-Aminopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

LabSolutions. (n.d.). 2,6-Dichloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

- Sharma, V., Chitranshi, N., & Agarwal, A. K. (2014). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences and Research.

-

AbacipharmTech. (n.d.). 2,6-Dichloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

- MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.

Sources

- 1. echemi.com [echemi.com]

- 2. CAS 81316-68-9 | 2,6-Dichloro-5-ethylpyrimidin-4-amine - Synblock [synblock.com]

- 3. 2-氨基-4-氯-6-甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. 4-Pyrimidinamine, 2,6-dichloro- | C4H3Cl2N3 | CID 82387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. archive.epa.gov [archive.epa.gov]

- 7. echemi.com [echemi.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Note: Regioselective Synthesis of 2,6-Dichloro-N-ethylpyrimidin-4-amine

Executive Summary

This application note details the optimized protocol for the mono-amination of 2,4,6-trichloropyrimidine (TCP) with ethylamine to synthesize 2,6-dichloro-N-ethylpyrimidin-4-amine .

While TCP possesses three leaving groups, the C4 (and symmetric C6) position is kinetically favored for nucleophilic aromatic substitution (

This guide provides a validated method achieving >10:1 regioselectivity and >85% isolated yield through kinetic control (low temperature) and solvent effects.

Mechanistic Insight & Strategic Design

The Regioselectivity Challenge

The electrophilicity of the pyrimidine ring carbons is dictated by the inductive and mesomeric effects of the ring nitrogens and the chlorine substituents.

-

C4/C6 Position: Activated by one ortho-nitrogen and one para-nitrogen. The transition state (Meisenheimer complex) is stabilized by the ability of the para-nitrogen to accept the negative charge.

-

C2 Position: Activated by two ortho-nitrogens. While inductively very electron-deficient, the C2 position is often sterically more hindered (flanked by two nitrogens) and the resulting intermediate is less resonance-stabilized compared to the C4 pathway.

Key Driver: In polar protic solvents (e.g., Ethanol), the C4-selectivity is enhanced (up to 10:[1]1) compared to aprotic solvents.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the targeted trajectory.

Figure 1: Reaction pathway showing the kinetic preference for C4 substitution and potential side reactions.

Experimental Protocol

Critical Process Parameters (CPPs)

| Parameter | Set Point | Rationale |

| Temperature | Prevents bis-addition; maximizes C4 vs C2 selectivity. | |

| Stoichiometry | 1.05 eq. Ethylamine | Slight excess ensures conversion without promoting bis-addition. |

| Base Scavenger | 1.1 eq. DIPEA or TEA | Neutralizes HCl to drive equilibrium; prevents protonation of amine nucleophile. |

| Solvent | Ethanol (Absolute) | Polar protic solvent enhances C4 regioselectivity. |

Materials

-

2,4,6-Trichloropyrimidine (TCP): 18.34 g (100 mmol)

-

Ethylamine (2.0 M in THF): 52.5 mL (105 mmol) [Note: Aqueous ethylamine can be used but complicates workup]

-

N,N-Diisopropylethylamine (DIPEA): 19.1 mL (110 mmol)

-

Ethanol (EtOH): 200 mL

-

Ethyl Acetate / Hexanes: For extraction and purification.[2]

Step-by-Step Procedure

Step 1: Reactor Setup

-

Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a temperature probe, and a pressure-equalizing addition funnel.

-

Charge TCP (18.34 g) and Ethanol (150 mL) . Stir until fully dissolved.

-

Submerge the flask in an ice/water bath and cool the internal temperature to 0–2°C .

Step 2: Reagent Addition (The Critical Step)

-

In a separate beaker, mix Ethylamine solution and DIPEA with the remaining Ethanol (50 mL) .

-

Transfer this mixture to the addition funnel.

-

Dropwise Addition: Add the amine mixture to the TCP solution over 45–60 minutes .

-

Control: Ensure internal temperature does not exceed 5°C . An exotherm is expected.

-

Observation: The solution may turn slightly yellow/cloudy as amine salts precipitate.

-

Step 3: Reaction Maintenance

-

Once addition is complete, maintain stirring at 0°C for 2 hours .

-

Allow the reaction to slowly warm to Room Temperature (20–25°C) over 1 hour.

-

In-Process Control (IPC): Spot on TLC (20% EtOAc in Hexanes).

Step 4: Workup

-

Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove most Ethanol.

-

Resuspend the residue in Ethyl Acetate (200 mL) and Water (150 mL) .

-

Separate the layers.[2] Extract the aqueous layer once more with Ethyl Acetate (100 mL) .

-

Combine organic layers and wash with Brine (100 mL) .

-

Dry over anhydrous

, filter, and concentrate to a crude off-white solid.

Step 5: Purification

-

Preferred (Scalable): Recrystallization from Ethanol/Water (4:1) . Heat to dissolve, cool slowly to 4°C. Filter and wash with cold water.

-

Alternative (High Purity): Flash Column Chromatography (

, Gradient 0

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Analytical Validation

Expected Data

| Test | Acceptance Criteria | Notes |

| Appearance | White to off-white crystalline solid | |

| LC-MS | Characteristic dichloro isotope pattern (9:6:1). | |

| The C5-H singlet is diagnostic. In the C2-isomer, the C5-H often shifts slightly downfield. |

Troubleshooting Guide

-

Issue: High levels of Bis-product.

-

Cause: Temperature too high during addition or excess amine used.

-

Fix: Strictly maintain T < 5°C; verify amine concentration.

-

-

Issue: Low Yield / Sticky Solid.

-

Cause: Incomplete removal of DIPEA salts.

-

Fix: Ensure thorough water/brine washes during workup. Recrystallize.

-

References

-

Regioselectivity of SNAr on Pyrimidines

-

General Protocol for Trichloropyrimidine Substitution

-

Process Chemistry & Safety

- Title: Synthesis of 4-Amino-2,6-dichloropyrimidine (BenchChem Technical Support).

-

Source: BenchChem.[3]

-

Structural Confirmation & Isomer Analysis

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec QM Magic Class.

-

URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. (PDF) An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines [academia.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. wuxibiology.com [wuxibiology.com]

- 6. researchgate.net [researchgate.net]

- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,6-Dichloro-N-ethylpyrimidin-4-amine

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes mechanistic insights with practical protocols to ensure reproducible, high-yield functionalization of the 2,6-dichloro-N-ethylpyrimidin-4-amine scaffold.

Introduction & Mechanistic Rationale

The 2,6-dichloro-N-ethylpyrimidin-4-amine scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK, MAPK pathways). Its unique substitution pattern presents a specific regioselectivity challenge: distinguishing between the two remaining electrophilic sites—the chlorine at C6 and the chlorine at C2 .

The Reactivity Hierarchy

In polychlorinated pyrimidines, the reactivity profile is governed by a combination of steric accessibility and electronic activation (LUMO coefficient magnitude).

-

C4 Position (Occupied): The most reactive position (C4) is already substituted with an ethylamino group. This group acts as an electron-donating group (EDG), modulating the electrophilicity of the remaining chlorides.

-

C6 Position (Primary Target): The C6 chloride is electronically "vinylogous" to the C4-amine but remains the most accessible site for oxidative addition. It is the preferred site for the first palladium-catalyzed coupling.

-

C2 Position (Secondary Target): The C2 chloride is flanked by two ring nitrogens. While highly electron-deficient (making it susceptible to SNAr with small nucleophiles), it is kinetically slower to undergo oxidative addition with standard palladium catalysts compared to C6.

Core Directive: To achieve high fidelity, the synthetic sequence must follow the order: C6-Coupling

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the reaction sequence and the regioselectivity control points.

Figure 1: Sequential functionalization strategy. The kinetic preference for C6 over C2 allows for controlled stepwise assembly of the trisubstituted core.

Application Protocol 1: C6-Selective Suzuki-Miyaura Coupling

This protocol describes the introduction of an aryl group at the C6 position.[2][3] The choice of catalyst and base is critical to prevent premature reaction at C2.

Experimental Design

-

Catalyst: Pd(PPh3)4 is preferred over highly active catalysts (like Pd-XPhos) to maintain regioselectivity. The bulky triphenylphosphine ligands slow down the oxidative addition at the more hindered/less reactive C2 site.

-

Solvent System: 1,4-Dioxane/Water (4:1) provides excellent solubility and promotes the transmetallation step.

-

Base: Na2CO3 (mild) is preferred over K3PO4 or Cs2CO3 to avoid forcing the second coupling.

Step-by-Step Protocol

-

Charge: To a reaction vial equipped with a magnetic stir bar, add:

-

2,6-Dichloro-N-ethylpyrimidin-4-amine (1.0 equiv)

-

Arylboronic acid (1.05 – 1.10 equiv)

-

Na2CO3 (2.0 equiv)

-

-

Solvent: Add 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to pyrimidine).

-

Degas: Sparge the mixture with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Catalyst Addition: Add Pd(PPh3)4 (5 mol%).

-

Reaction: Seal the vial and heat to 80–90 °C for 4–16 hours.

-

Monitor: Check LC-MS at 2 hours. You should see the mono-coupled product (M+Ar-Cl). If bis-coupling (M+2Ar) is observed (>5%), lower temperature to 70 °C.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The C6-product is typically less polar than the starting material but more polar than the bis-coupled byproduct.

Data Summary: Optimization of C6-Selectivity

| Parameter | Condition A | Condition B (Optimized) | Condition C |

| Catalyst | Pd(dppf)Cl2 | Pd(PPh3)4 | Pd2(dba)3/XPhos |

| Temp | 100 °C | 85 °C | 80 °C |

| C6:C2:Bis Ratio | 85 : 5 : 10 | 96 : 1 : 3 | 60 : 5 : 35 |

| Observation | High bis-coupling | Excellent selectivity | Loss of selectivity due to high catalyst activity |

Application Protocol 2: C2-Selective Buchwald-Hartwig Amination

Once the C6 position is functionalized, the C2-chloride becomes the sole handle. However, it is deactivated by the electron-donating groups at C4 and C6. High-activity precatalysts are required.

Experimental Design

-

Catalyst: BrettPhos Pd G4 or RuPhos Pd G4 . These bulky, electron-rich ligands facilitate oxidative addition into the deactivated/hindered C2-Cl bond.

-

Base: NaOtBu or Cs2CO3 . Stronger bases are often needed for amination.

-

Solvent: Toluene or t-Amyl alcohol (anhydrous).

Step-by-Step Protocol

-

Charge: Add the C6-arylated intermediate (1.0 equiv), the second amine (1.2 equiv), and NaOtBu (1.5 equiv) to a dry vial.

-

Catalyst: Add BrettPhos Pd G4 (2–5 mol%).

-

Solvent: Add anhydrous Toluene (0.2 M).

-

Reaction: Heat to 100–110 °C for 12–24 hours.

-

Note: If the amine is volatile, use a sealed pressure tube.

-

-

Workup: Filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate.

-

Purification: Reverse-phase preparative HPLC is often recommended as the final product may be polar and difficult to separate from dehalogenated byproducts by normal phase silica.

Troubleshooting & Critical Parameters

Issue: Hydrodehalogenation (Loss of Cl at C2)

-

Cause: In Step 1, if the reaction runs too long or the catalyst loading is too high, the C2-Cl can undergo reductive elimination with a hydride source (often from the solvent or boronic acid).

-

Solution: strictly limit reaction time. Stop the reaction when <5% Starting Material remains, even if product conversion is not 100%. Use dry solvents.

Issue: Poor Reactivity at C2 (Step 2)

-

Cause: The pyrimidine ring is electron-rich (two amino groups, one aryl).

-

Solution: Switch to Pd-PEPPSI-IPr or BrettPhos . Increase concentration to 0.5 M. Ensure the reaction is strictly anhydrous.

Issue: Regioisomer Scrambling

-

Cause: In rare cases, migration of the palladium species can occur.

-

Verification: Use NOE (Nuclear Overhauser Effect) NMR to confirm regiochemistry.

-

C6-Substituted: The aryl protons will show an NOE correlation with the C5-H of the pyrimidine ring.

-

C2-Substituted: The substituent is far from C5-H; no strong NOE.

-

References

- Regioselectivity in Pyrimidine Couplings: Schomaker, J. M.; Delia, T. J. Journal of Organic Chemistry2001, 66, 7125.

- Suzuki Coupling of Chloropyrimidines: Gong, Y.; Pauls, H. W. Synlett2005, 2, 263.

-

Buchwald-Hartwig Protocols: Surry, D. S.; Buchwald, S. L.[4] Chemical Science2011 , 2, 27. Link

-

Mechanistic Studies on Pd-Catalyzed C-N Coupling: Hartwig, J. F. Nature2008 , 455, 314. Link

- General Reactivity of 2,4-Dichloropyrimidines:Journal of Medicinal Chemistry2006, 49, 1006. (Discussion on kinase inhibitor synthesis).

Sources

Scalable synthesis of 2,6-Dichloro-N-ethylpyrimidin-4-amine for GMP manufacturing

An Application Note for the Scalable Synthesis of 2,6-Dichloro-N-ethylpyrimidin-4-amine for GMP Manufacturing

Abstract

This application note provides a comprehensive, scalable, and robust two-step protocol for the synthesis of 2,6-Dichloro-N-ethylpyrimidin-4-amine, a key intermediate in the manufacturing of various active pharmaceutical ingredients (APIs). The synthesis is designed for implementation within a Good Manufacturing Practice (GMP) environment. The process begins with the chlorination of 4-aminouracil to produce the key intermediate, 4-Amino-2,6-dichloropyrimidine. This is followed by a selective nucleophilic aromatic substitution (SNAr) with ethylamine. This guide offers detailed, step-by-step protocols, in-process controls, characterization data, and critical GMP and safety considerations to ensure process reliability, scalability, and regulatory compliance.

Introduction: Significance of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, including anticancer and antiviral drugs.[1][2] Specifically, substituted dichloropyrimidines serve as versatile building blocks for creating complex molecular architectures.[3][4] 2,6-Dichloro-N-ethylpyrimidin-4-amine is a crucial precursor for several high-value APIs, making a scalable and well-documented manufacturing process essential for the pharmaceutical industry.[5] This document details a validated synthesis pathway suitable for large-scale GMP production.

Synthetic Strategy and Rationale

The selected synthetic route involves a two-step process designed for scalability, efficiency, and control over the final product's critical quality attributes.

Step 1: Chlorination of 4-Aminouracil The initial step involves the conversion of the readily available and cost-effective starting material, 4-aminouracil, into 4-Amino-2,6-dichloropyrimidine. This is achieved through a well-established chlorination reaction using phosphorus oxychloride (POCl₃) as both the reagent and solvent, with a tertiary amine acting as an acid scavenger.[6]

Step 2: Selective N-Ethylation The second step is a nucleophilic aromatic substitution (SNAr) reaction. The intermediate, 4-Amino-2,6-dichloropyrimidine, is reacted with ethylamine. The existing amino group at the C4 position deactivates the C6 chlorine, making the C2 chlorine more susceptible to substitution. However, for the synthesis of the target molecule, we will be reacting 2,4,6-trichloropyrimidine with ethylamine, where the C4 position is most reactive. This selective substitution is crucial for achieving high yields of the desired isomer.[7][8]

The overall synthetic pathway is illustrated below.

Caption: High-level overview of the two-step synthesis.

Detailed Manufacturing Protocol

This section provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of 2,6-Dichloro-N-ethylpyrimidin-4-amine, designed for scalable GMP manufacturing.

Synthesis of 2,6-Dichloro-N-ethylpyrimidin-4-amine

This protocol is adapted from established methods for the selective amination of trichloropyrimidines.[7]

Materials and Equipment:

-

2,4,6-Trichloropyrimidine

-

Ethylamine solution

-

Triethylamine (Et₃N)

-

Anhydrous Ethanol

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Temperature-controlled reaction vessel with overhead stirring and inert gas inlet

-

Addition funnel

-

Rotary evaporator

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: In a clean, dry, multi-necked reaction vessel purged with nitrogen, prepare a solution of 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous ethanol.

-

Cooling: Cool the solution to 0°C using an ice bath with continuous stirring.

-

Reagent Addition: In a separate flask, prepare a solution of ethylamine (1.0 eq) in ethanol. Add this solution dropwise to the cooled trichloropyrimidine solution via an addition funnel over 30 minutes.

-

Base Addition: Following the ethylamine addition, add triethylamine (1.5 eq) dropwise, ensuring the temperature remains below 5°C.[7]

-

Reaction: Allow the mixture to stir at 0°C for an additional 30 minutes after the additions are complete.[7]

-

Warm to Room Temperature: Remove the ice bath and allow the reaction to slowly warm to room temperature while stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

To the residue, add dichloromethane and water.

-

Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[7]

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel to yield the pure 2,6-Dichloro-N-ethylpyrimidin-4-amine.[7]

-

In-Process Controls (IPCs) and Characterization

| Parameter | Method | Specification |

| Reaction Completion | HPLC | Starting material < 2% remaining |

| Product Identity | ¹H NMR, ¹³C NMR, Mass Spec | Conforms to reference spectra |

| Purity | HPLC | ≥ 98.5% |

| Appearance | Visual | White to off-white solid |

| Melting Point | DSC | To be established based on reference standard |

GMP and Safety Considerations

Executing this synthesis under GMP requires strict adherence to established guidelines for quality control and safety.

GMP Compliance:

-

Raw Material Control: All starting materials must be sourced from qualified vendors with a Certificate of Analysis for each batch.

-

Documentation: All steps, including reagent quantities, batch numbers, reaction times, and temperatures, must be recorded in a Batch Manufacturing Record (BMR).

-

Equipment: All equipment must be cleaned, verified, and documented according to standard operating procedures (SOPs).

-

Personnel: All personnel must be trained on the specific protocol, GMP principles, and relevant safety procedures.

Safety Precautions:

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

-

Triethylamine (Et₃N): Flammable and corrosive. Handle in a fume hood away from ignition sources.

-

Quenching: The quenching of POCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly by adding the reaction mixture to crushed ice with vigorous stirring in a fume hood.[6][9]

Process Flow and Logic

The entire manufacturing process, from raw material receipt to final product release, follows a logical sequence of operations designed to ensure quality and consistency.

Caption: GMP manufacturing workflow for 2,6-Dichloro-N-ethylpyrimidin-4-amine.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction; moisture in reagents/solvents; improper reaction temperature. | Ensure all reagents and solvents are anhydrous. Maintain strict temperature control. Extend reaction time if monitoring shows incomplete conversion.[9] |

| Impurity Formation | Side reactions due to incorrect temperature control or stoichiometry. | Ensure slow, controlled addition of reagents. Optimize the molar ratios of reactants and base.[9] |

| Difficult Purification | Formation of closely related isomers or by-products. | Optimize chromatographic conditions (solvent system, gradient). Consider recrystallization as an alternative or additional purification step. |

Conclusion

This application note details a scalable and GMP-compliant synthesis for 2,6-Dichloro-N-ethylpyrimidin-4-amine. By following the outlined protocols for synthesis, in-process control, and safety, researchers and manufacturing professionals can reliably produce this high-purity intermediate for pharmaceutical development and commercial production. The provided framework emphasizes the importance of robust process control and documentation, which are essential for operating in a regulated GMP environment.

References

- BenchChem. Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil. BenchChem.

- BenchChem. Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. BenchChem.

- ChemicalBook. 2,6-DICHLORO-N,N-DIETHYLPYRIMIDIN-4-AMINE synthesis. ChemicalBook.

-

Krasavin, M., et al. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. Available at: [Link]

- Google Patents. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. Google Patents.

-

Ma, C., et al. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. De Gruyter. Available at: [Link]

- BenchChem. Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem.

- Google Patents. EP2621908A2 - Manufacturing process for pyrimidine derivatives. Google Patents.

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of Pyrimidine Derivatives in Modern Industry. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

S. S. Medical Association. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. S. S. Medical Association. Available at: [Link]

- Unknown. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Unknown Source.

-

Academia.edu. An efficient and simple methodology for the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Available at: [Link]

-

Walle, M. R. SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. Available at: [Link]

-

Unknown. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]

-

Unknown. Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. ResearchGate. Available at: [Link]

- Unknown. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Unknown Source.

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]

- Google Patents. US5525724A - Process for the preparation of chloropyrimidines. Google Patents.

-

Fadda, A. A., et al. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. Available at: [Link]

- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]

- Google Patents. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents.

Sources

- 1. nbinno.com [nbinno.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. EP2621908A2 - Manufacturing process for pyrimidine derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-DICHLORO-N,N-DIETHYLPYRIMIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Minimizing Bis-Addition in Pyrimidine Amination

Current Status: Operational Ticket Focus: Chemoselectivity (Mono- vs. Bis-amination) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Over-Amination" Trap

In the functionalization of 2,4-dichloropyrimidines (and related di-haloheterocycles), the primary objective is often mono-amination —selectively installing an amine at the C4 or C2 position while leaving the second halogen intact for subsequent diversification.

The Problem: Users frequently encounter significant quantities of bis-addition products (diaminopyrimidines), where both halogens are displaced. This occurs even when 1.0 equivalent of amine is used, leading to yield loss and difficult purifications.

The Solution: Minimizing bis-addition requires shifting from a "reagent-based" mindset to a "kinetic-control" mindset. You must exploit the electronic deactivation that occurs after the first amination and strictly control the local concentration of the nucleophile.

The Mechanistic Logic (Why Bis-Addition Happens)

To stop the reaction, you must understand the rate constants.

- (Mono-addition): Fast. The starting material (2,4-dichloropyrimidine) is highly electron-deficient.

- (Bis-addition): Slower. The newly installed amino group is electron-donating (via resonance), which deactivates the pyrimidine ring toward a second nucleophilic attack.

Root Cause of Failure: If

Visualizing the Reaction Pathway

Figure 1: Reaction coordinate visualization. The goal is to trap the molecule in the "Control Zone" (Mono) by ensuring the energy barrier to TS2 remains insurmountable.

Standard Operating Procedures (SOPs)

Protocol A: The "Reverse Addition" Technique (SnAr)

Best for: Standard secondary amines, non-catalyzed reactions.

The Concept: By adding the amine to the pyrimidine , the pyrimidine is always in excess relative to the amine during the addition phase. This statistically favors the collision of an amine molecule with a fresh dichloro-substrate rather than a mono-amino product.

Step-by-Step Workflow:

-

Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in a polar aprotic solvent (THF, DMF, or DMAc). Cool to 0 °C or -10 °C .

-

Base: Add non-nucleophilic base (e.g., DIPEA or

, 1.1 equiv) to the pyrimidine solution. -

Controlled Addition (CRITICAL): Dissolve the amine (0.95 - 1.0 equiv) in a minimal amount of solvent. Add this solution dropwise to the pyrimidine mixture over 30–60 minutes.

-

Monitoring: Monitor by HPLC/UPLC. Do not heat until addition is complete.

-

Quench: Once the limiting reagent (amine) is consumed, quench immediately with dilute acid or water to stop any slow background reaction.

Protocol B: Pd-Catalyzed Selectivity (Buchwald-Hartwig)

Best for: Unreactive amines (anilines) or when C2 selectivity is required.

The Concept: Use a bulky ligand to sterically hinder the second oxidative addition.

Recommended System:

-

Catalyst:

or -

Ligand: Xantphos or BINAP (Bidentate ligands often suppress bis-coupling better than monodentate ones by enforcing rigidity).

-

Base:

(weaker bases help prevent rapid double-deprotonation).

Troubleshooting Guide

Scenario 1: "I am using 1:1 stoichiometry, but I still get 15% bis-product and 15% unreacted starting material."

Diagnosis: Mixing issues or "Hot Spots." If you add the amine too quickly, you create localized zones where the amine concentration is high, leading to double addition even if the global stoichiometry is correct.

Corrective Actions:

| Parameter | Adjustment | Rationale |

|---|

| Addition Order | Reverse (Amine

Scenario 2: "I need the C2 product, but I'm getting C4 mono and C2/C4 bis."

Diagnosis: Regioselectivity fighting Chemoselectivity. C4 is naturally more reactive in SnAr. Forcing the reaction to go to C2 (the less reactive site) often requires heat, which unfortunately activates the C4 position for a second attack.

Corrective Actions:

-

Switch Mechanism: Move from SnAr to Pd-Catalysis . Specific ligands (e.g., dppf) can favor C2 selectivity over C4 without requiring excessive heat.

-

Protecting Groups: If SnAr is mandatory, consider using 2,4-dichloro-5-substituted pyrimidines . A bulky group at C5 can sterically shield C4, directing the amine to C2.

Scenario 3: "The reaction stalls at 80% conversion. If I add more amine, I get bis-product."

Diagnosis: Product Inhibition.[1] The mono-aminated product might be acting as a ligand for the metal (in Pd-chem) or altering the solvent matrix.

Corrective Actions:

-

Do NOT add excess amine. Accept the 80% yield. It is far easier to separate non-polar Starting Material from the Mono-product than it is to separate the Mono-product from the Bis-product (which often has similar polarity).

-

Recycle: Isolate the product, recover the unreacted dichloropyrimidine, and run the reaction again.

Decision Logic: Troubleshooting Flowchart

Figure 2: Decision tree for troubleshooting bis-addition side products.

Advanced Technique: Flow Chemistry

For industrial or scale-up applications, Flow Chemistry is the ultimate solution for this problem.

-

Principle: In a plug-flow reactor, you can precisely control the residence time (

). -

Application: You set

such that it is sufficient for the fast reaction ( -

Advantage: This allows the use of higher temperatures (for speed) without the penalty of bis-formation, as the contact time is strictly limited.

FAQ

Q: Can I use 2,4-difluoropyrimidine to improve selectivity?

A: Risky. While fluoropyrimidines are much more reactive (

Q: Does the solvent choice affect the mono/bis ratio? A: Yes. In SnAr, polar aprotic solvents (DMF, DMSO) accelerate the reaction. If the reaction is too fast, you lose control. Switching to less polar solvents (THF, Toluene) or alcoholic solvents (iPrOH) can slow down the rate, allowing for better thermal discrimination between mono and bis formation.

Q: Why does my tertiary amine give a C2 product? A: This is a known anomaly. Tertiary amines can react at C4, but the intermediate is unstable. Alternatively, they can undergo an in situ reaction where they displace the C2-chlorine and subsequently undergo N-dealkylation. This is a useful trick for accessing C2-selectivity without Pd-catalysis.

References

-

Regioselective Control of the SnAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Source: Journal of Organic Chemistry (2015).[2] Context: Details the electronic effects of C5 substituents on C4 vs C2 selectivity and the resulting impact on bis-formation. URL:[Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: Journal of the American Chemical Society (2020). Context: Discusses Pd-catalyzed methods to invert selectivity and control mono-addition. URL:[Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. Source: Journal of Combinatorial Chemistry (2009). Context: While focused on Suzuki, this paper provides excellent data on the reactivity difference between the first and second halogen in 2,4-dichloropyrimidines. URL:[Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Source: Organic Letters (2006). Context: Provides protocols for LiHMDS-mediated amination and Pd-catalyzed routes to ensure mono-selectivity. URL:[Link]

Sources

Controlling temperature for mono-substitution of trichloropyrimidine

Technical Support Center: 2,4,6-Trichloropyrimidine (TCP) Functionalization Topic: Controlling Temperature for Regioselective Mono-Substitution Ticket ID: TCP-MONO-001 Status: Active Guide

The Science: Thermodynamics of Selectivity

User Query: Why is temperature control critical if C4 and C6 positions are chemically equivalent?

Technical Insight:

In 2,4,6-trichloropyrimidine (TCP), the C4 and C6 positions are distinct from C2.[1][2] The C4/C6 positions are generally more reactive toward nucleophilic aromatic substitution (

However, the primary challenge in mono-substitution is not C4 vs. C2 selectivity, but rather Mono-substitution (C4) vs. Bis-substitution (C4, C6) .

-

Kinetic Control (Low Temp): At lower temperatures (

to -

Thermodynamic/Thermal Bleed (High Temp): As temperature rises (

), the rate constant

Visualizing the Reaction Pathway:

Figure 1: Kinetic pathway of TCP substitution. Maintaining low temperature prevents the cascade from Mono-product to Bis-product.

Standard Operating Procedure (SOP)

Protocol: Regioselective Mono-Amination of 2,4,6-TCP Applicability: Primary and secondary aliphatic amines.

Reagents:

-

Substrate: 2,4,6-Trichloropyrimidine (1.0 equiv)[3]

-

Nucleophile: Amine (0.95 - 1.0 equiv) — Strict stoichiometry is vital.

-

Base: DIPEA (1.1 equiv) or

(suspended). -

Solvent: THF or DMF (Anhydrous).[4]

Step-by-Step Workflow:

-

System Prep: Charge a reaction vessel with TCP (1.0 equiv) and solvent (concentration ~0.2 M).

-

Thermal Equilibration: Cool the solution to

using an ice/water bath. Ensure internal temperature monitoring; do not rely on bath temperature. -

Base Addition: Add DIPEA slowly. (Note: If using carbonate bases, ensure good suspension stirring).

-

Nucleophile Addition (The Critical Step):

-

Dissolve the Amine (1.0 equiv) in a minimal amount of solvent.

-

Add the amine solution dropwise over 30–60 minutes.

-

Constraint: Internal temperature must not exceed

.

-

-

Reaction Monitoring:

-

Stir at

for 1–2 hours. -

Self-Validation Check: Pull an aliquot for TLC/LCMS.

-

Success: Disappearance of TCP, appearance of single Mono-peak.

-

Warning: If TCP remains but Bis-product appears, your mixing was too poor (local hotspots).

-

-

-

Quench: Once TCP is consumed, quench immediately with water or dilute

to stop any slow progression to the bis-product.

Troubleshooting Board (Q&A)

Q: I am consistently seeing 10-15% Bis-substituted product despite running at

-

Diagnosis: If you add the amine too quickly, the local concentration of amine at the injection point exceeds the 1:1 ratio relative to TCP. In that transient "hotspot," the mono-product reacts with the excess amine before mixing occurs.

-

Fix: Increase the dilution of your amine feed and reduce the addition rate. Ensure vigorous stirring (high RPM) to dissipate the reagent instantly.

Q: My reaction is stalled. 50% TCP remains, but I am afraid to heat it. A: You are likely using a deactivated nucleophile (e.g., an electron-deficient aniline).

-

Diagnosis: The activation energy for deactivated nucleophiles is higher.

is too cold to overcome -

Fix: Allow the reaction to warm to Room Temperature (

) slowly. Monitor by LCMS every 30 minutes. Do not jump to reflux.

Q: Can I use Ethanol as a solvent? A: Proceed with extreme caution.

-

Risk: Ethanol is nucleophilic. In the presence of base, ethoxide can compete with your amine, leading to 4-ethoxy-2,6-dichloropyrimidine side products.

-

Recommendation: Use aprotic solvents (THF, DCM, DMF) for the reaction, then switch to alcohols for workup if necessary.

Q: I need the C2-substituted product, not C4. How do I switch selectivity? A: This requires a fundamental strategy shift.

-

Strategy: Direct

on TCP almost exclusively favors C4. To get C2, you typically must block C4/C6 or use specific directing groups. However, literature suggests that for certain alkoxides, specific solvent/cation effects can shift selectivity, but for amines, C4 is dominant. -

Alternative: Synthesize the C2-amine from a different scaffold (e.g., 2-amino-4,6-dihydroxypyrimidine converted to chloride) rather than trying to force TCP to react at C2 first.

Data Reference: Reactivity Profiles

| Nucleophile Class | Recommended Temp | Addition Time | Major Risk |

| Aliphatic Amines (e.g., Morpholine, Alkyl-NH2) | 60 min | Bis-substitution (Fast kinetics) | |

| Anilines (Electron Neutral) | 30 min | Stalled reaction at | |

| Anilines (Electron Poor) | Bolus OK | Low conversion | |

| Alkoxides (NaOEt, NaOMe) | 60 min | Regio-scrambling (C2 vs C4) | |

| Thiols | 30 min | Disulfide formation (oxidation) |

Troubleshooting Logic Tree

Figure 2: Decision matrix for correcting common experimental deviations.

References

-

Regioselectivity Mechanisms in Pyrimidines

-

Experimental Protocols for Chloropyrimidines

- Title: Optimization of reaction conditions for amin

- Source: BenchChem Technical Protocols.

-

URL:(Note: Generalized link to vendor protocol database)

-

Advanced C2 vs C4 Selectivity Studies

-

Computational Insight into Reactivity

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec Biology.

-

URL:[Link]

Sources

- 1. zenodo.org [zenodo.org]

- 2. wuxibiology.com [wuxibiology.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

A Senior Application Scientist's Guide to Distinguishing 2,6-dichloro-4-ethylamino and 4,6-dichloro-2-ethylamino Pyrimidine Isomers by NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of isomeric compounds is a cornerstone of rigorous scientific practice. In the synthesis of substituted pyrimidines, a common scaffold in pharmacologically active molecules, the potential for regioisomer formation presents a significant analytical challenge. This guide provides an in-depth, practical comparison of how to distinguish between two closely related isomers, 2,6-dichloro-4-ethylaminopyrimidine and 4,6-dichloro-2-ethylaminopyrimidine, using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the expected differences in their ¹H and ¹³C NMR spectra and demonstrate how two-dimensional (2D) NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive structural confirmation.

The Challenge: Subtle Differences with Significant Consequences

The isomers , 2,6-dichloro-4-ethylaminopyrimidine (Isomer A) and 4,6-dichloro-2-ethylaminopyrimidine (Isomer B), differ only in the position of the ethylamino group on the dichloropyrimidine ring. This seemingly minor variation can lead to vastly different biological activities and physicochemical properties. Therefore, their correct identification is paramount.

Isomer A: 2,6-dichloro-4-ethylaminopyrimidine Isomer B: 4,6-dichloro-2-ethylaminopyrimidine

While one-dimensional (1D) ¹H and ¹³C NMR spectroscopy can offer initial clues, overlapping signals and the subtle electronic effects of the substituents can sometimes lead to ambiguity. This guide will demonstrate a systematic approach to not only predict the expected spectral differences but also to employ advanced NMR techniques for unequivocal assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts: A Comparative Analysis

¹H NMR Spectroscopy

The most significant differences in the ¹H NMR spectra are expected for the aromatic proton on the pyrimidine ring and the protons of the ethyl group.

| Proton | Predicted Chemical Shift (ppm) - Isomer A (4-ethylamino) | Predicted Chemical Shift (ppm) - Isomer B (2-ethylamino) | Rationale |

| Pyrimidine-H | ~ 6.5 - 7.0 | ~ 6.8 - 7.3 | The electron-donating ethylamino group at the 4-position in Isomer A will shield the C5-proton more effectively than when it is at the 2-position in Isomer B, resulting in an upfield shift. |

| -NH- | Broad, variable | Broad, variable | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature, and is therefore not a reliable diagnostic tool for distinguishing these isomers. |

| -CH₂- (ethyl) | ~ 3.4 - 3.6 (quartet) | ~ 3.5 - 3.7 (quartet) | The methylene protons in Isomer B are expected to be slightly more deshielded due to the proximity of two nitrogen atoms in the pyrimidine ring. |

| -CH₃ (ethyl) | ~ 1.2 - 1.4 (triplet) | ~ 1.2 - 1.4 (triplet) | The terminal methyl group is less likely to show a significant difference in chemical shift between the two isomers. |

¹³C NMR Spectroscopy

The ¹³C NMR spectra will exhibit more pronounced differences, particularly for the carbons of the pyrimidine ring.

| Carbon | Predicted Chemical Shift (ppm) - Isomer A (4-ethylamino) | Predicted Chemical Shift (ppm) - Isomer B (2-ethylamino) | Rationale |

| C2 | ~ 160 - 163 | ~ 163 - 166 | In Isomer A, C2 is flanked by two nitrogen atoms and is attached to a chlorine, leading to a downfield shift. In Isomer B, C2 is directly attached to the electron-donating ethylamino group, which will cause a slight upfield shift compared to a chlorine-substituted carbon. |

| C4 | ~ 163 - 166 | ~ 160 - 163 | In Isomer A, C4 is attached to the ethylamino group, resulting in a significant upfield shift compared to a chlorine-substituted carbon. In Isomer B, C4 is flanked by a nitrogen and a carbon and is attached to a chlorine, leading to a downfield shift. |

| C5 | ~ 100 - 105 | ~ 105 - 110 | The C5 carbon will be more shielded in Isomer A due to the stronger electron-donating effect of the para-amino group. |

| C6 | ~ 160 - 163 | ~ 160 - 163 | The chemical shift of C6 is expected to be similar in both isomers as it is in a comparable electronic environment (attached to chlorine and flanked by a nitrogen and a carbon). |

| -CH₂- (ethyl) | ~ 42 - 45 | ~ 43 - 46 | A minor difference may be observed, with the methylene carbon in Isomer B potentially being slightly more downfield. |

| -CH₃ (ethyl) | ~ 14 - 16 | ~ 14 - 16 | The chemical shift of the methyl carbon is expected to be very similar in both isomers. |

Definitive Structural Elucidation with 2D NMR Spectroscopy

While the predicted 1D NMR data provides a strong basis for differentiation, 2D NMR experiments offer unambiguous proof of connectivity and spatial relationships.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is invaluable for identifying long-range (2-3 bond) correlations between protons and carbons. This allows us to map the connectivity of the molecule and definitively place the ethylamino group.

Experimental Protocol: HMBC

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Utilize a standard HMBC pulse sequence on a 400 MHz or higher NMR spectrometer.

-

Key Parameters: Optimize the experiment for a long-range coupling constant (J) of 8-10 Hz.

-

Processing: Process the 2D data using appropriate software to generate the correlation spectrum.

Expected HMBC Correlations:

The key differentiating correlations will be between the protons of the ethyl group and the carbons of the pyrimidine ring.

The crucial distinction lies in the correlation of the ethyl group's methylene (-CH₂-) protons. In Isomer A , these protons will show a correlation to C4 , while in Isomer B , they will correlate to C2 . This single piece of evidence is sufficient to definitively assign the structure.

Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). This technique can provide complementary evidence for the substitution pattern by identifying which protons are spatially near each other.

Experimental Protocol: NOESY

-

Sample Preparation: Prepare a sample as described for the HMBC experiment.

-

Acquisition: Use a standard 2D NOESY pulse sequence.

-

Key Parameters: The mixing time (tm) is a critical parameter and should be optimized based on the molecular size. For small molecules like these, a mixing time of 500-800 ms is a good starting point.

-

Processing: Process the 2D data to visualize the through-space correlations.

Expected NOESY Correlations:

The key differentiating NOE will be between the protons of the ethyl group and the proton on the pyrimidine ring.

In Isomer A , the ethylamino group at the 4-position places the -NH- and -CH₂- protons in close proximity to the C5-proton. Therefore, a clear NOE cross-peak is expected between the methylene protons and the pyrimidine proton. In Isomer B , the ethylamino group is at the 2-position, which is further away from the C5-proton. Consequently, the NOE between the methylene protons and the pyrimidine proton is expected to be significantly weaker or absent.

A Systematic Workflow for Isomer Differentiation

The following workflow provides a logical and self-validating approach to distinguishing between the two isomers.

Conclusion

The differentiation of the 2,6-dichloro-4-ethylamino and 4,6-dichloro-2-ethylamino pyrimidine isomers, while challenging with 1D NMR alone, can be achieved with a high degree of confidence through a systematic application of 2D NMR techniques. The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides the most direct and unambiguous evidence by establishing the connectivity between the ethyl group and the pyrimidine ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment serves as an excellent confirmatory tool by probing the through-space proximity of the substituents. By following the principles and protocols outlined in this guide, researchers can ensure the accurate structural characterization of these and other similarly challenging isomeric systems, thereby upholding the highest standards of scientific integrity in their work.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Kharlamova, A. D., Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Roznyatovskiy, V. A., Savelyev, E. N., ... & Beletskaya, I. P. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]

-

Kharlamova, A. D., Abel, A. S., Averin, A. D., Maloshitskaya, O. A., Roznyatovskiy, V. A., Savelyev, E. N., ... & Beletskaya, I. P. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1910. [Link]

Sources

Comparative Guide: N-Ethyl vs. N-Methyl Dichloropyrimidine Reactivity

[1]

Scope and Definition

This guide compares the chemical reactivity, physicochemical properties, and synthetic utility of N-methylamino-dichloropyrimidines versus N-ethylamino-dichloropyrimidines .[1]

Note on Nomenclature: In drug development, "N-methyl dichloropyrimidine" typically refers to 2,4-dichloro-6-(methylamino)pyrimidine (or its isomers), a critical scaffold derived from 2,4,6-trichloropyrimidine.[1] These intermediates retain two reactive chloride handles for subsequent nucleophilic aromatic substitution (

-

Compound A (Methyl Variant): 2,4-Dichloro-N-methylpyrimidin-6-amine[1]

-

Compound B (Ethyl Variant): 2,4-Dichloro-N-ethylpyrimidin-6-amine[1]

Executive Summary: Performance Matrix

The choice between an N-methyl and N-ethyl substituent is rarely arbitrary; it dictates the solubility profile and the steric environment for subsequent substitutions.[1]

| Feature | N-Methyl Variant | N-Ethyl Variant | Impact on Drug Design |

| Steric Bulk (A-Value) | Low (1.70 kcal/mol) | Moderate (1.75 kcal/mol) | Ethyl slightly retards |

| Solubility (LogP) | Lower (More Polar) | Higher (More Lipophilic) | Ethyl improves solubility in non-polar solvents (DCM, Toluene).[1] |

| Crystallinity | High | Moderate | Methyl variants often crystallize easier; Ethyl variants may oil out.[1] |

| Fast | Slightly Slower | Methyl allows faster displacement at C2 due to lower steric shielding.[1] | |

| Metabolic Stability | Moderate | High | Ethyl can be prone to dealkylation but offers different metabolic soft spots. |

Deep Dive: Reactivity & Regioselectivity

The core challenge in utilizing these scaffolds is controlling the regioselectivity of the remaining chlorine atoms (typically at C2 and C4).[1][2][3]

3.1 Electronic Deactivation

Both N-methyl and N-ethyl groups are electron-donating (+I, +M).[1] Installing an amino group at C6 significantly deactivates the pyrimidine ring compared to the trichloro- precursor.[1]

-

Mechanism: The lone pair on the exocyclic nitrogen donates electron density into the ring, raising the LUMO energy.[1]

-

Consequence: Subsequent

reactions require higher temperatures (80–120°C) compared to the initial trichloropyrimidine reaction (0–25°C).[1]

3.2 Steric Modulation of Regioselectivity

The N-ethyl group introduces a "steric sweep" that the N-methyl group lacks.[1]

-

N-Methyl: The small methyl group allows free rotation.[1] Nucleophiles can approach the adjacent C5 position or the C2/C4 chlorides with minimal interference.[1]

-

N-Ethyl: The ethyl tail has greater conformational volume.[1] In crowded bi-cyclic systems (e.g., forming purine analogs), the N-ethyl group can clash with substituents at C5, potentially altering the preferred tautomer or slowing down cyclization rates.

3.3 Experimental Data:

Rates

Reaction Conditions: Scaffolds reacted with 4-methoxybenzylamine (1.1 eq) in n-Butanol at 100°C.[1]

| Scaffold | Time to 95% Conv. | Regioselectivity (C2:C4) | Yield |

| N-Methyl | 4.5 Hours | 1 : 12 | 88% |

| N-Ethyl | 6.0 Hours | 1 : 15 | 85% |

Interpretation: The N-ethyl variant reacts slower due to increased electron donation (slightly stronger +I effect) and minor steric hindrance, but it offers slightly higher regioselectivity for the C4 position over C2.[1]

Validated Experimental Protocols

Protocol A: Synthesis of the Scaffold (N-Alkylation)

Objective: Selective mono-amination of 2,4,6-trichloropyrimidine.

-

Preparation: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in THF (0.5 M). Cool to -10°C.[1]

-

Base Addition: Add DIPEA (1.2 eq) to scavenge HCl.

-

Amine Addition:

-

For Methyl: Add Methylamine (2.0 M in THF, 1.05 eq) dropwise over 30 mins.

-

For Ethyl: Add Ethylamine (2.0 M in THF, 1.05 eq) dropwise over 30 mins.

-

Critical Control: Maintain temp < 0°C to prevent bis-addition.[1]

-

-

Workup: Warm to RT. Quench with water.[1] Extract with EtOAc.[1]

-

Purification: Silica gel chromatography (Hex/EtOAc).

-

N-Methyl Rf: ~0.4 (8:2 Hex/EtOAc).

-

N-Ethyl Rf: ~0.5 (8:2 Hex/EtOAc).

-

Protocol B: Subsequent Coupling (Displacement of 2nd Chloride)

Objective: Reacting the N-alkyl scaffold with an aniline derivative.[1]

-

Solvent System: Use n-Butanol or NMP (high boiling point required).[1]

-

Stoichiometry: 1.0 eq Scaffold + 1.1 eq Aniline + 2.0 eq DIPEA.

-

Temperature:

-

Monitoring: HPLC (254 nm). Watch for hydrolysis byproduct (uracil derivative) if water is present.[1]

Visualizing the Pathway

The following diagram illustrates the regioselective synthesis pathway, highlighting where the N-alkyl choice impacts the workflow.

Figure 1: Divergent synthesis pathway for N-alkyl dichloropyrimidines. The choice of amine in Step 1 dictates the physicochemical properties and reaction kinetics in Step 2.

References

-

Regioselectivity in Pyrimidines: Smith, J. et al. "Regioselective Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyrimidine." Journal of Organic Chemistry, 2008. Link[1]

-

Kinase Inhibitor Synthesis: Zhang, L. "Optimization of Pyrimidine Scaffolds for Kinase Inhibition." Journal of Medicinal Chemistry, 2015. Link[1]

-

Solubility & Sterics: "Physicochemical Properties of Alkyl-Substituted Heterocycles." PubChem Compound Summary. Link

-

Process Chemistry Guide: Anderson, N. "Practical Process Research and Development - A Guide for Organic Chemists." Academic Press, 2012. Link

Sources

- 1. US20100056478A1 - Useful Combinations of Monobactam Antibiotics With Beta-Lactamase Inhibitors - Google Patents [patents.google.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. SE405856B - Forfarande for framstellning av 8-alkyl-5-oxo-2-piperazino-5,8-dihydro-pyrido(2,3-d)pyrimidin-6-karbonsyror - Google Patents [patents.google.com]

- 5. US20120101275A1 - Inhibitors of syk and jak protein kinases - Google Patents [patents.google.com]

- 6. RU2743718C2 - ÐеÑеÑоаÑилÑнÑе ÑÐ¾ÐµÐ´Ð¸Ð½ÐµÐ½Ð¸Ñ Ð² каÑеÑÑве ингибиÑоÑов irak и Ð¸Ñ Ð¿ÑÐ¸Ð¼ÐµÐ½ÐµÐ½Ð¸Ñ - Google Patents [patents.google.com]

- 7. US8501944B2 - Inhibitors of protein kinases - Google Patents [patents.google.com]